molecular formula C10H11BrO B1333807 2-Bromo-1-(3-ethylphenyl)ethanone CAS No. 152074-06-1

2-Bromo-1-(3-ethylphenyl)ethanone

Cat. No. B1333807
CAS RN: 152074-06-1
M. Wt: 227.1 g/mol
InChI Key: VMTKCUQKZDFJOO-UHFFFAOYSA-N
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Description

Synthesis Analysis

Molecular Structure Analysis

The molecular structures of various brominated compounds have been studied using different techniques. Single-crystal X-ray diffraction studies have been employed to investigate the molecular structures of homologated analogs of 2-bromo-3-(n-alkylamino)-1,4-naphthoquinone, revealing polymeric chains and π-π stacking interactions . The absolute configurations of enantiomerically pure diarylethanes have been determined using single-crystal X-ray diffractions . Similarly, the structural properties of a tribromo derivative have been explored with single-crystal X-ray crystallography and infrared spectrometry . The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of a bromophenyl compound have been investigated both experimentally and theoretically .

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic ketones are characterized in several studies. The FT-IR spectra of homologated analogs show the influence of intramolecular hydrogen bonding, and UV-Vis spectra reveal a broad charge transfer band . The novel tribromo derivative's structural properties are compared with those of a brominated coumarin derivative, highlighting the importance of Br...Br and Br...H/H...Br contacts in the molecular stack . The HOMO-LUMO analysis and molecular docking study of a bromophenyl compound suggest its potential inhibitory activity against TPII, indicating possible anti-neoplastic properties . The esterification of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone is discussed, although no photolytic phenomena were observed in different solvents .

Scientific Research Applications

Electrophilic Bromination Reagent

2-Bromo-1-(3-ethylphenyl)ethanone serves as an efficient reagent in the selective α-monobromination of various alkylaryl ketones. This process, utilizing ionic liquids under solvent-free conditions, yields α-bromo-alkylaryl ketones with high selectivity and good yields (W. Ying, 2011).

Intermediate in Synthesis

It is used as a key intermediate in synthesizing certain compounds, such as Synephrine. For instance, it is produced from 1-(4-hydroxyphenyl)ethanone using Br2 as a brominating agent, highlighting its role in synthetic chemistry (Li Yu-feng, 2013).

Study of Pyrolysis Products

2-Bromo-1-(3-ethylphenyl)ethanone has been involved in studies to understand the pyrolysis products of new psychoactive substances. This research helps in determining the stability of these substances when exposed to heat and the potential formation of unknown inhalable substances (Kelly B Texter et al., 2018).

Reactivity with N-thioamido Amidines

This compound reacts with N-thioamido amidines to yield 4,5-disubstituted 2-alkylamino thiazoles, expanding its utility in the synthesis of thiazole derivatives (A. Khilifi et al., 2008).

Synthesis of Chalcone Analogues

It is involved in the synthesis of α,β-unsaturated ketones, which are chalcone analogues. This synthesis employs a specific electron-transfer chain reaction, demonstrating the compound's utility in organic synthesis (C. Curti et al., 2007).

Safety and Hazards

Handling of “2-Bromo-1-(3-ethylphenyl)ethanone” should be done in a well-ventilated place. Suitable protective clothing, including gloves and eye protection, should be worn. Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Keep away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

2-bromo-1-(3-ethylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c1-2-8-4-3-5-9(6-8)10(12)7-11/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMTKCUQKZDFJOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(3-ethylphenyl)ethanone

Synthesis routes and methods

Procedure details

To a stirred solution of 3-ethylacetophenone (Maybridge Chemical Company Ltd.; 1.103 g, 7.44 mmol) in dry 1,4-dioxane (15 mL) was added bromine (383 μL, 7.44 mmol). The solution was stirred at room temperature for 30 min. and then the solvent was removed on a rotary evaporator. The residue was chromatographed on a Foxy 200 machine (Isco, Inc., P.O. Box 82531, Lincoln, Nebr. 68501, USA.; eluent, 5% CH2Cl2/Hexane, 0–2 min. then 20–30% CH2Cl2/Hexane, 2–20 min.) to give 2-bromo-1-(3-ethylphenyl)ethanone (1.15 g, 68%) as a clear oil.
Quantity
1.103 g
Type
reactant
Reaction Step One
Quantity
383 μL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

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